molecular formula C20H18Si B098950 Triphenylvinylsilane CAS No. 18666-68-7

Triphenylvinylsilane

Cat. No. B098950
CAS RN: 18666-68-7
M. Wt: 286.4 g/mol
InChI Key: OVOIHGSHJGMSMZ-UHFFFAOYSA-N
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Description

Triphenylvinylsilane is a chemical compound that can be used to produce triphenyl-[2-(tetrahydro-furan-2-yl)-ethyl]-silane at a temperature of 190°C . This reaction requires the reagent di(t-butyl)peroxide and takes about 2 hours . It is also employed as an organic light emitting diode .


Molecular Structure Analysis

The molecular formula of Triphenylvinylsilane is C20H18Si . It has a molecular weight of 286.44 g/mol .


Chemical Reactions Analysis

Triphenylvinylsilane can be used to produce triphenyl-[2-(tetrahydro-furan-2-yl)-ethyl]-silane at a temperature of 190°C . This reaction requires the reagent di(t-butyl)peroxide and takes about 2 hours .


Physical And Chemical Properties Analysis

Triphenylvinylsilane is insoluble in water . It has a density of 1.0±0.1 g/cm3, a boiling point of 365.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 94.0±0.4 cm3 .

Scientific Research Applications

Organic Synthesis

Field

Organic Chemistry

Application Summary

Triphenylvinylsilane is used in organic synthesis to produce triphenyl-[2-(tetrahydro-furan-2-yl)-ethyl]-silane .

Methods of Application

The reaction requires a temperature of 190°C and the reagent di (t-butyl)peroxide. The reaction time is approximately 2 hours .

Organic Light Emitting Diodes (OLEDs)

Field

Material Science

Application Summary

Triphenylvinylsilane is employed in the production of organic light emitting diodes (OLEDs) .

Safety And Hazards

Triphenylvinylsilane is moisture sensitive . It should be stored away from oxidizing agents, water/moisture, and heat, and under inert gas . The safety data sheet suggests avoiding contact with skin and eyes, and not to breathe dust .

properties

IUPAC Name

ethenyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOIHGSHJGMSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066397
Record name Triphenylvinylsilane
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylvinylsilane

CAS RN

18666-68-7
Record name Triphenylvinylsilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyltriphenylsilane
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Record name Triphenylvinylsilane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1',1''-(ethenylsilylidyne)tris-
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Record name Triphenylvinylsilane
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Record name Triphenylvinylsilane
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Record name VINYLTRIPHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
LF Cason, HG Brooks - Journal of the American Chemical Society, 1952 - ACS Publications
… The investigation is being extended to the study of the addition of other organolithium compounds to triphenylvinylsilane and additional aryl- and alkylalkenylsilanes. Acknowledgment.…
Number of citations: 84 pubs.acs.org
C Eaborn, H Niederprüm - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… and triphenylvinylsilane during 28 hours' irradiation, and possibly also for that between tribenzylsilane and triphenylvinylsilane … of triethylsilane and triphenylvinylsilane during 51 hours' …
Number of citations: 11 pubs.rsc.org
D Seyferth, T Wada - Inorganic Chemistry, 1962 - ACS Publications
… Thus, to cite an example of interest to the present study, triphenylvinylsilane and triphenylvinylgermane react with phenyllithium inthe following man- …
Number of citations: 47 pubs.acs.org
MY Lo, A Sellinger - Synlett, 2006 - thieme-connect.com
… triphenylvinylsilane with various dibromoaromatics to form blue-emitting materials with excellent thermal and optical properties. We chose triphenylvinylsilane … of triphenylvinylsilane, the …
Number of citations: 6 www.thieme-connect.com
SD ROSENBERG, JJ WALBURN… - The Journal of …, 1957 - ACS Publications
… , and triphenylvinylsilane have been prepared by … triphenylvinylsilane melting at 57.559.5. Concentration of the mother liquid led to theisolation of 350 g. (13.6%) of triphenylvinylsilane …
Number of citations: 75 pubs.acs.org
VV Astakhova, MY Moskalik, IV Sterkhova… - Journal of …, 2022 - Elsevier
The reactions of sulfonamidation of functionally substituted vinylsilanes having Si–Ph, Si–Cl or Si–O bonds (triphenylvinylsilane, trimethoxy(vinyl)silane, trichlorovinylsilane, …
Number of citations: 1 www.sciencedirect.com
NV Ushakov - Membrane Materials for Gas and Vapor …, 2017 - Wiley Online Library
Polyvinyltriorganosilanes (PVTOSs) are polyorganosilicon compounds representing quite a variety of carbon‐chain organosilicon polymers that can be used as membrane materials for …
Number of citations: 2 onlinelibrary.wiley.com
WR Hertler - The Journal of Organic Chemistry, 1963 - ACS Publications
… (VI) (possibly arising by the cleavage of triphenylvinylsilane to produce triphenylsilyllithium and the addition of the latter to unchanged triphenylvinylsilane) was obtained by comparing V …
Number of citations: 22 pubs.acs.org
ME Kheir - 1992 - elibrary.ru
… -(1-propenyl)silane has shown that in many cases similar sequences of cleavage, coupling, isomerization and reduction reactions take place as for the reduction of triphenylvinylsilane. …
Number of citations: 2 elibrary.ru
RA HICKNER - 1958 - search.proquest.com
… Meerwein Reaction of jo-Bromoaniline with Triphenylvinylsilane … X>-Arainobenzoic Acid with Triphenylvinylsilane (Run I)......... 77 jo-Aminobenzoic Acid with Triphenylvinylsilane (Run II).…
Number of citations: 2 search.proquest.com

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